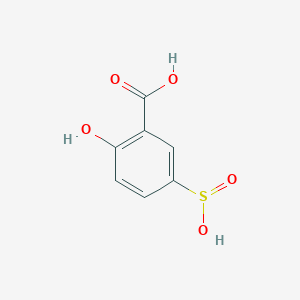
2-Hydroxy-5-sulfinobenzoic acid
Übersicht
Beschreibung
2-Hydroxy-5-sulfinobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6O5S and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
2-Hydroxy-5-sulfinobenzoic acid has the molecular formula and a molecular weight of approximately 218.18 g/mol. Its structure includes a hydroxyl group and a sulfonic acid group, which contribute to its reactivity and solubility in various solvents.
Applications in Biochemistry
a. Enzyme Inhibition Studies
this compound has been utilized in studies examining enzyme inhibition, particularly in the context of metabolic pathways. Research indicates that it can inhibit certain enzymes involved in the metabolism of xenobiotics, thereby providing insights into drug metabolism and interaction studies .
b. Antioxidant Activity
The compound exhibits antioxidant properties, making it a subject of interest for research related to oxidative stress and cellular damage. Studies have demonstrated its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at reducing oxidative damage in biological systems .
Pharmaceutical Applications
a. Drug Development
In pharmaceutical research, this compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioactivity and pharmacokinetic properties .
b. Formulation Additive
The compound is explored as an additive in drug formulations to improve solubility and stability. Its sulfonic acid group enhances water solubility, which is beneficial for formulating oral medications .
Analytical Chemistry
a. Chromatographic Applications
this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including biological samples . Its distinct chemical properties allow for effective separation and quantification.
b. Spectroscopic Studies
The compound has been employed in spectroscopic studies to understand its interaction with various analytes. Its unique spectral characteristics facilitate the development of analytical methods for detecting other compounds in pharmaceutical and environmental samples .
Case Studies
Eigenschaften
CAS-Nummer |
19479-88-0 |
|---|---|
Molekularformel |
C7H6O5S |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
2-hydroxy-5-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
CFYDCJCXEBLVGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Key on ui other cas no. |
19479-88-0 |
Synonyme |
2-Hydroxy-5-sulfinobenzoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















